![molecular formula C17H14N2O5 B2363376 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide CAS No. 339105-79-2](/img/structure/B2363376.png)
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide, or 2-(1,3-DIOXOISOINDOL-2-YL)OXY-N-(2-METHOXYPHENYL)ACETAMIDE, is an organic compound that has been studied for its potential applications in the medical field. This compound has been studied for its potential to act as a drug target for various diseases, as well as its ability to interact with other molecules to produce a range of biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-(1,3-DIOXOISOINDOL-2-YL)OXY-N-(2-METHOXYPHENYL)ACETAMIDE.
Scientific Research Applications
Antitumor Activity
This compound exhibits potential antitumor effects . It is structurally related to phthalimide derivatives like lenalidomide and pomalidomide, which are known for their immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity .
HIV-1 Reverse Transcriptase Inhibition
The compound has been evaluated as an inhibitor of HIV-1 Reverse Transcriptase (RT) . It is part of a class of molecules designed to interfere with the HIV replication process, which is crucial for the development of Highly Active Anti Retroviral Therapy (HAART) for AIDS treatment .
Synthesis of Novel Derivatives
It serves as a precursor for the synthesis of various novel derivatives. These derivatives can be used to explore new pharmacological activities and could lead to the development of new therapeutic agents .
Chemical Research and Characterization
In chemical research, this compound is used for the synthesis and characterization of new molecules. Its derivatives are analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to elucidate their chemical structures .
Molecular Modeling Studies
The compound and its derivatives are used in molecular modeling studies to predict interactions with biological targets. This helps in understanding the binding affinities and potential efficacy of the compounds as drugs .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is utilized for the development of new medicinal products. Its structural features are modified to enhance drug-like properties, such as solubility and stability, to create more effective pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Non-Nucleoside Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV virus, making it a significant target for antiretroviral therapy .
Mode of Action
The compound acts as an inhibitor of the HIV-1 Non-Nucleoside Reverse Transcriptase . It binds to the enzyme and prevents it from transcribing viral RNA into DNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the pathway of HIV replication. By inhibiting the Reverse Transcriptase enzyme, it disrupts the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in the production of new virus particles.
Result of Action
The inhibition of the Reverse Transcriptase enzyme by this compound leads to a decrease in the replication of the HIV virus . This can result in a reduction in viral load and an improvement in immune system function in patients with HIV.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-14-9-5-4-8-13(14)18-15(20)10-24-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMIPJFXBEWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.